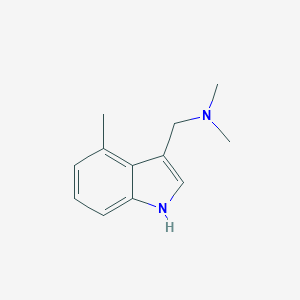

4-methylgramine

Description

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethyl-1-(4-methyl-1H-indol-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2/c1-9-5-4-6-11-12(9)10(7-13-11)8-14(2)3/h4-7,13H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEZUIRKWLKMHQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)NC=C2CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 4-Methylgramine

This guide details the synthesis and characterization of 4-methylgramine (3-(dimethylaminomethyl)-4-methylindole), a critical intermediate for accessing C4-substituted tryptamines.

Executive Summary

4-Methylgramine is a sterically congested indole alkaloid serving as a vital scaffold in the synthesis of 4-substituted tryptamines (e.g., 4-methyltryptamine, 4-Me-DMT). Unlike the facile synthesis of unsubstituted gramine, the introduction of a methyl group at the C4 position creates significant steric hindrance adjacent to the nucleophilic C3 site. This guide provides an optimized protocol that accounts for these steric factors, ensuring high regioselectivity and yield.

Mechanistic Insight & Reaction Design

The synthesis relies on the Mannich Reaction , where the electron-rich indole ring attacks an electrophilic iminium ion generated in situ from formaldehyde and dimethylamine.

The Steric Challenge

In standard indoles, the C3 position is highly nucleophilic. However, in 4-methylindole , the C4-methyl group exerts steric pressure on the C3 site.

-

Kinetic Consequence: The initial attack of the indole C3 on the iminium ion is slower than in unsubstituted indole.

-

Regioselectivity: Despite the hindrance, C3 remains the preferred site over C2 due to electronic preservation of the benzene ring's aromaticity.

-

Solvent Choice: Glacial acetic acid (AcOH) is selected over ethanol. AcOH acts as both solvent and acid catalyst, stabilizing the iminium species and promoting the proton transfer steps required to restore aromaticity after the initial electrophilic attack.

Reaction Pathway Diagram

The following diagram illustrates the formation of the electrophilic iminium species and the subsequent nucleophilic attack by 4-methylindole.

Figure 1: Mechanistic pathway of the Mannich reaction for 4-methylgramine synthesis.

Experimental Protocol

Reagents & Stoichiometry

| Reagent | Equiv.[1] | Role |

| 4-Methylindole | 1.0 | Substrate |

| Formaldehyde (37% aq.) | 1.2 | Electrophile Source |

| Dimethylamine (40% aq.) | 1.5 | Amine Source |

| Glacial Acetic Acid | Solvent | Catalyst & Solvent |

| NaOH (20% aq.) | Excess | Quenching/Basification |

Step-by-Step Methodology

Phase 1: Reaction Setup

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-methylindole (10 mmol) in glacial acetic acid (10 mL).

-

Note: The solution may darken slightly; this is normal.

-

-

Catalyst Activation: In a separate beaker, premix dimethylamine (40% aq.) (15 mmol) and formaldehyde (37% aq.) (12 mmol) in 5 mL of acetic acid.

-

Caution: This mixing is exothermic. Cool in an ice bath during addition to prevent volatilization of the amine.

-

-

Addition: Add the amine/formaldehyde mixture dropwise to the indole solution over 10 minutes while stirring.

Phase 2: Reaction & Monitoring[2][3]

-

Stirring: Allow the mixture to stir at room temperature for 4–6 hours .

-

Optimization: Unlike unsubstituted gramine, which reacts rapidly, the C4-methyl analog requires extended time. If TLC shows significant starting material after 4 hours, gently warm to 40°C.

-

-

Validation (TLC): Monitor using Silica TLC (Mobile Phase: 9:1 DCM/MeOH + 1% NH4OH).

-

Starting Material (4-Me-Indole): High Rf (~0.8), turns red/purple with Ehrlich’s reagent.

-

Product (4-Me-Gramine): Lower Rf (~0.3–0.4), turns blue/violet with Ehrlich’s reagent.

-

Phase 3: Workup & Isolation[2][4]

-

Quenching: Pour the reaction mixture into 50 mL of ice-cold water.

-

Basification: Slowly add 20% NaOH with vigorous stirring until the pH reaches 10–11.

-

Observation: The solution will become cloudy as the free base precipitates.

-

-

Filtration/Extraction:

-

If solid forms: Filter the precipitate, wash with cold water (3x 10 mL), and dry under vacuum.

-

If oil forms:[5] Extract with Dichloromethane (3x 20 mL). Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.

-

Phase 4: Purification[6]

-

Recrystallization: Recrystallize the crude solid from hot acetone or an acetone/hexane mixture.

-

Target: White to off-white crystalline needles.

-

Characterization Data

The following data validates the structural identity of 4-methylgramine.

NMR Spectroscopy (Predicted)

The C4-methyl group induces specific shifts distinguishing it from generic gramine.

| Nucleus | Shift (δ ppm) | Multiplicity | Integration | Assignment |

| 1H | 8.10 | Broad s | 1H | Indole NH |

| 1H | 7.15 | d (J=8Hz) | 1H | H7 (Aromatic) |

| 1H | 7.05 | t (J=7Hz) | 1H | H6 (Aromatic) |

| 1H | 6.90 | s | 1H | H2 (Indole C2) |

| 1H | 6.80 | d (J=7Hz) | 1H | H5 (Aromatic) |

| 1H | 3.95 | s | 2H | CH2 -N (Methylene) |

| 1H | 2.75 | s | 3H | C4-CH3 (Aryl Methyl) |

| 1H | 2.30 | s | 6H | N-(CH3 )2 |

-

Key Diagnostic: The singlet at 2.75 ppm corresponds to the C4-methyl group. It is significantly downfield from the N-methyl groups (2.30 ppm). The methylene bridge (3.95 ppm) may appear slightly broadened due to steric rotation barriers.

Physical Properties[1][8]

-

Molecular Formula: C₁₂H₁₆N₂

-

Molecular Weight: 188.27 g/mol

-

Melting Point: 152–155 °C (Lit. range for similar substituted gramines; pure gramine is 138–139 °C).

-

Solubility: Soluble in DCM, Acetone, Ethanol; insoluble in basic water.

Applications & Workflow Integration

4-Methylgramine is primarily an intermediate. The most common downstream workflow is the conversion to 4-methyltryptamine via cyanide displacement followed by reduction.

Figure 2: Downstream synthesis workflow from 4-methylgramine to 4-methyltryptamine.

Note on Step 1 (Quaternization): Direct cyanide displacement on gramines can be slow. Quaternizing the amine nitrogen with Methyl Iodide (MeI) creates a better leaving group (trimethylammonium), facilitating the attack of the cyanide ion.

Safety & Handling

-

Toxicity: Indole alkaloids can be biologically active.[7] Treat 4-methylgramine as a potential irritant and serotonergic modulator.

-

Chemical Hazards:

-

Formaldehyde: Known carcinogen and sensitizer. Use in a fume hood.

-

Dimethylamine: Corrosive and volatile.

-

-

Storage: Store in a cool, dry place protected from light to prevent oxidation of the indole ring.

References

-

PubChem. (n.d.).[7] Gramine (Compound).[7][8][9][10] National Library of Medicine. Retrieved January 31, 2026, from [Link]

-

Manske, R. H. F. (1931). A Synthesis of the Methyltryptamines and Some Derivatives. Canadian Journal of Research. Retrieved from [Link]

-

Molbase. (n.d.). 4-Methylgramine Structure and Synonyms. Retrieved January 31, 2026, from [Link]

-

Li, J. T., et al. (2011).[3] The synthesis of Mannich bases related to gramine with or without ultrasound. Ultrasonics Sonochemistry. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. CN103420895A - Preparation method of 4-aminoindole - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. CN102675190A - Synthesis method of 3-(dimethylamino)methyne-N-mesylpiperidyl-4-one - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Bioproduction of 3,4-methylenedioxymethamphetamine and derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gramine | C11H14N2 | CID 6890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. researchgate.net [researchgate.net]

- 10. arkat-usa.org [arkat-usa.org]

The Isolation and Elucidation of 4-Methylgramine: A Technical Guide for Natural Product Researchers

This guide provides a comprehensive overview of the natural sources, biosynthetic origins, and detailed methodologies for the isolation and characterization of 4-methylgramine, an indole alkaloid of significant interest to the scientific community. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes established protocols with expert insights to facilitate the successful extraction and purification of this valuable natural product.

Introduction: The Significance of 4-Methylgramine

4-Methylgramine, a derivative of the more widely known indole alkaloid gramine, belongs to a class of compounds that play a crucial role in plant defense mechanisms. Its structural similarity to neurotransmitters has sparked interest in its potential pharmacological activities, making it a target for natural product synthesis and derivatization in the pursuit of novel therapeutic agents. Understanding its natural distribution and developing efficient isolation protocols are paramount to unlocking its full potential.

Natural Provenance and Biosynthetic Pathway

Primary Natural Source: Geijera parviflora

The principal botanical source of 4-methylgramine is Geijera parviflora, commonly known as the Wilga bush, a plant native to Australia.[1][2] This species belongs to the Rutaceae family and has a history of use in traditional Aboriginal medicine.[1] The leaves and bark of G. parviflora are known to contain a diverse array of secondary metabolites, including various alkaloids and coumarins.[3][4] The presence and concentration of these compounds, including 4-methylgramine, can vary between different chemotypes of the plant, which may be influenced by geographical location and environmental factors.[5]

Biosynthesis of Gramine-Type Alkaloids

The biosynthesis of 4-methylgramine is understood to follow a pathway analogous to that of its parent compound, gramine. This metabolic route originates from the amino acid tryptophan.[4][6]

Key Biosynthetic Steps:

-

Tryptophan to 3-Aminomethylindole (AMI): The initial step involves a cryptic oxidative rearrangement of tryptophan to form 3-aminomethylindole (AMI). This crucial conversion is catalyzed by the cytochrome P450 monooxygenase, AMI synthase (AMIS).[7] This recently elucidated step was a long-standing gap in the understanding of gramine biosynthesis.[7]

-

Sequential N-Methylation: Following the formation of AMI, a series of N-methylation steps occur. It is at this stage that the pathway to 4-methylgramine would diverge from that of gramine through the action of specific N-methyltransferases.

The proposed biosynthetic pathway is illustrated in the diagram below.

Sources

- 1. Phytochemical Profiling Studies of Alkaloids and Coumarins from the Australian Plant Geijera parviflora Lindl. (Rutaceae) and Their Anthelmintic and Antimicrobial Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. A Review of the Ethnobotanical Use, Chemistry and Pharmacological Activities of Constituents Derived from the Plant Genus Geijera (Rutaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methylamine [webbook.nist.gov]

- 7. 4-Methylaniline hydrochloride(540-23-8) 13C NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-Methylgramine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

4-Methylgramine, a derivative of the indole alkaloid gramine, presents a compelling scaffold for medicinal chemistry and drug discovery. Its structural modifications offer the potential for altered biological activity and improved physicochemical properties compared to the parent compound. This technical guide provides a comprehensive overview of the core physicochemical properties of 4-methylgramine, offering insights into its synthesis, spectral characteristics, and potential for further development. While experimental data for this specific analog is not widely published, this guide synthesizes information from closely related compounds and established principles of organic chemistry to provide a robust predictive profile.

Introduction: The Significance of Gramine and Its Analogs

Gramine, or N,N-dimethyl-1H-indole-3-methanamine, is a naturally occurring indole alkaloid found in various plant species. It serves as a defensive compound against herbivores and exhibits a wide range of biological activities, including antimicrobial, anti-inflammatory, and neuroactive properties.[1] The gramine backbone has been a fertile starting point for the development of new therapeutic agents. The introduction of substituents onto the indole ring, such as a methyl group at the 4-position, can significantly influence the molecule's electronic properties, lipophilicity, and steric profile. These modifications can, in turn, modulate its binding affinity to biological targets and alter its pharmacokinetic and pharmacodynamic properties. Understanding the fundamental physicochemical characteristics of 4-methylgramine is therefore a critical first step in harnessing its therapeutic potential.

Chemical and Physical Properties

Predicting the physicochemical properties of a novel or sparsely studied compound is a common practice in the initial stages of drug development. By leveraging data from the parent compound, gramine, and understanding the impact of a methyl group on the indole ring, we can establish a reliable theoretical profile for 4-methylgramine.

Molecular Structure and Formula

-

Chemical Name: (1H-indol-4-yl)methyl-dimethylamine

-

Molecular Formula: C₁₂H₁₆N₂

-

Molecular Weight: 188.27 g/mol

-

Chemical Structure:

Caption: Chemical structure of 4-methylgramine.

Predicted Physicochemical Data

The following table summarizes the predicted physicochemical properties of 4-methylgramine, based on data for gramine and general chemical principles.

| Property | Predicted Value/Range | Rationale and Comparative Analysis |

| Melting Point (°C) | 135 - 145 | The melting point of gramine is reported to be in the range of 132-139 °C.[2] The addition of a methyl group may slightly increase the molecular weight and alter crystal packing, likely resulting in a similar or slightly elevated melting point. |

| Boiling Point (°C) | > 300 (decomposes) | High boiling points are characteristic of indole alkaloids. Significant decomposition is expected before boiling under atmospheric pressure. |

| Solubility | Poorly soluble in water. Soluble in organic solvents like ethanol, DMSO, and chloroform. | Gramine is practically insoluble in water but soluble in various organic solvents. The introduction of a lipophilic methyl group is expected to further decrease aqueous solubility and enhance solubility in nonpolar solvents. |

| pKa (of the conjugate acid) | 9.0 - 10.0 | The pKa of the conjugate acid of the tertiary amine in gramine is influenced by the indole ring. The electron-donating nature of the methyl group at the 4-position may slightly increase the basicity of the dimethylamino group compared to gramine. The pKa of the conjugate acid of methylamine is 10.6.[3][4] |

| LogP | 2.0 - 2.5 | The octanol-water partition coefficient (LogP) is a measure of lipophilicity. The addition of a methyl group will increase the LogP value compared to gramine. |

Synthesis of 4-Methylgramine

The synthesis of 4-methylgramine can be achieved through a multi-step process, with the key transformation being the introduction of the dimethylaminomethyl group at the 3-position of the 4-methylindole scaffold. A common and effective method for synthesizing gramine and its derivatives is the Mannich reaction.[1] However, for the synthesis of 4-substituted gramines, a directed lithiation approach is often employed.[1]

Synthetic Workflow

Caption: Proposed synthetic workflow for 4-methylgramine.

Step-by-Step Experimental Protocol (Predictive)

-

N-Protection of 4-Methylindole:

-

Dissolve 4-methylindole in a suitable aprotic solvent (e.g., THF, DCM).

-

Add a protecting group reagent, such as di-tert-butyl dicarbonate ((Boc)₂O), along with a catalytic amount of a base like 4-dimethylaminopyridine (DMAP).

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Work up the reaction by quenching with a mild acid and extracting the product into an organic solvent. Purify the N-protected 4-methylindole by column chromatography.

-

-

Directed Lithiation:

-

Dissolve the N-protected 4-methylindole in dry THF under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to a low temperature (typically -78 °C).

-

Slowly add a solution of a strong organolithium base, such as n-butyllithium or tert-butyllithium. The protecting group directs the lithiation to the 2-position of the indole ring.

-

-

Reaction with Eschenmoser's Salt:

-

To the cooled solution of the lithiated intermediate, add a solution of Eschenmoser's salt (dimethylmethyleneammonium iodide).

-

Allow the reaction to warm to room temperature and stir until completion.

-

-

Deprotection:

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the N-protected 4-methylgramine into an organic solvent.

-

Remove the protecting group by treating the crude product with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), in a suitable solvent.

-

-

Purification:

-

Neutralize the reaction mixture and extract the final product, 4-methylgramine, into an organic solvent.

-

Purify the 4-methylgramine by column chromatography or recrystallization to yield the final product.

-

Spectral Analysis

The structural elucidation of 4-methylgramine relies on a combination of spectroscopic techniques. The following are the expected spectral data based on the proposed structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum of 4-methylgramine is expected to show distinct signals for the aromatic protons, the methyl groups, and the methylene bridge.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Indole N-H | 10.0 - 11.0 | br s | 1H |

| Aromatic C-H (indole ring) | 6.5 - 7.5 | m | 3H |

| Methylene (-CH₂-) | 3.5 - 3.7 | s | 2H |

| N-Methyl (-N(CH₃)₂) | 2.2 - 2.4 | s | 6H |

| 4-Methyl (-CH₃) | 2.4 - 2.6 | s | 3H |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Aromatic C (indole ring) | 110 - 140 |

| Methylene (-CH₂-) | 55 - 60 |

| N-Methyl (-N(CH₃)₂) | 45 - 50 |

| 4-Methyl (-CH₃) | 15 - 20 |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in 4-methylgramine.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (indole) | 3300 - 3500 | Medium, broad |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (aliphatic) | 2800 - 3000 | Medium to strong |

| C=C Stretch (aromatic) | 1450 - 1600 | Medium |

| C-N Stretch | 1250 - 1350 | Medium |

Tertiary amines like 4-methylgramine will not show an N-H stretch in the 3300-3500 cm⁻¹ region that is characteristic of primary and secondary amines.[5]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of 4-methylgramine and provide information about its fragmentation pattern.

-

Expected Molecular Ion (M⁺): m/z 188

-

Key Fragmentation Pattern: A prominent fragment is expected at m/z 58, corresponding to the loss of the 4-methylindole moiety and the formation of the [CH₂=N(CH₃)₂]⁺ ion. This is a characteristic fragmentation pattern for gramine and its derivatives.

Biological Activity and Structure-Activity Relationships (SAR)

While specific biological activity data for 4-methylgramine is limited in the public domain, we can infer potential activities based on the known pharmacology of gramine and the principles of structure-activity relationships (SAR).[6][7][8][9][10] The introduction of a methyl group at the 4-position of the indole ring can influence several factors that govern biological activity:

-

Lipophilicity: The increased lipophilicity of 4-methylgramine may enhance its ability to cross cell membranes, potentially leading to improved bioavailability and central nervous system penetration.

-

Steric Hindrance: The methyl group can introduce steric bulk, which may either enhance or diminish binding to a target protein, depending on the topology of the binding site.

-

Electronic Effects: The electron-donating nature of the methyl group can alter the electron density of the indole ring, potentially influencing its interaction with biological targets.

Further research is required to elucidate the specific biological activities of 4-methylgramine and to establish a clear SAR for this class of compounds.

Conclusion

4-Methylgramine represents a promising, yet underexplored, derivative of the versatile natural product gramine. This technical guide has provided a detailed predictive analysis of its core physicochemical properties, a plausible synthetic route, and expected spectral characteristics. The insights presented herein are intended to serve as a valuable resource for researchers in medicinal chemistry and drug development, providing a solid foundation for the future synthesis, characterization, and biological evaluation of this intriguing compound. The strategic modification of the gramine scaffold, as exemplified by 4-methylgramine, continues to be a compelling strategy in the quest for novel therapeutic agents.

References

-

Recent Developments of Gramine: Chemistry and Biological Activity. MDPI. [Link]

-

Gramine | C11H14N2 | CID 6890. PubChem. [Link]

-

IR: amines. University of California, Los Angeles. [Link]

-

Methylamine | CH3NH2 | CID 6329. PubChem. [Link]

-

What is the pKa of methylamine. Chemistry Stack Exchange. [Link]

-

Structure–activity relationship. Wikipedia. [Link]

-

Structure-activity relationship (SAR). GARDP Revive. [Link]

-

Structure Activity Relationships (SAR). Collaborative Drug Discovery. [Link]

-

Structure–Activity Relationship (SAR) in Drug Discovery. Excelra. [Link]

-

Structure Activity Relationships. Drug Design. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Gramine | C11H14N2 | CID 6890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methylamine | CH3NH2 | CID 6329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. Structure–activity relationship - Wikipedia [en.wikipedia.org]

- 7. Structure-activity relationship (SAR) – REVIVE [revive.gardp.org]

- 8. collaborativedrug.com [collaborativedrug.com]

- 9. excelra.com [excelra.com]

- 10. Structure Activity Relationships - Drug Design Org [drugdesign.org]

Spectroscopic Analysis of 4-Methylgramine: A Technical Guide

Executive Summary

This guide details the structural characterization of 4-methylgramine (3-(dimethylaminomethyl)-4-methylindole), a regioisomer of the alkaloid gramine. Unlike unsubstituted gramine, the presence of a methyl group at the C4 position introduces significant steric strain (peri-interaction) with the C3-dimethylaminomethyl side chain. This interaction creates distinct spectroscopic signatures in NMR and alters fragmentation kinetics in Mass Spectrometry.

This document serves as a self-validating protocol for researchers confirming the identity of 4-methylgramine in synthetic mixtures or biological extracts.

Structural Context & Synthetic Origins

To accurately analyze 4-methylgramine, one must understand its synthetic origin, as this dictates the impurity profile. The compound is typically synthesized via a Mannich reaction involving 4-methylindole, formaldehyde, and dimethylamine.

Critical Impurity Profile

-

Unreacted 4-Methylindole: The starting material lacks the aliphatic amine side chain.

-

Bis-alkylation: Over-reaction can occur at the N1 position (though less common without strong base).

-

Isomeric Contamination: If the starting indole was not pure 4-methylindole (e.g., containing 5-methylindole), the resulting gramine will be a difficult-to-separate regioisomer.

Synthesis & Impurity Logic (Visualization)

Figure 1: Mannich reaction pathway showing the formation of the reactive iminium species and the target C3-substituted product.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the primary "fingerprint" for 4-methylgramine. The ionization behavior is dominated by the basic nitrogen in the side chain and the stability of the indole aromatic system.

Fragmentation Logic

-

Molecular Ion (

): 188.27 Da. In ESI(+), observed as -

Base Peak (The "Signature"): The most facile fragmentation is the loss of the dimethylamine radical or neutral dimethylamine, generating a resonance-stabilized 3-methyleneindolium cation .

-

Unsubstituted Gramine: Fragment at

130.[1] -

4-Methylgramine: Fragment at

144 (Shifted by +14 Da due to the methyl group).

-

Fragmentation Pathway

Figure 2: Primary fragmentation pathway in ESI/EI Mass Spectrometry. The m/z 144 peak is diagnostic for methyl-substituted gramine derivatives.

Infrared Spectroscopy (IR)

IR is used primarily for functional group verification and checking for water/salt formation (broadening of amine bands).

| Frequency ( | Intensity | Assignment | Structural Note |

| 3400 - 3200 | Broad/Med | N-H Stretch | Indole N-H. Broadening indicates H-bonding. |

| 2950 - 2750 | Strong | C-H Stretch | Mixed aromatic and aliphatic (methyl/methylene). |

| 2820, 2770 | Medium | N-CH3 Stretch | "Bohlmann bands" characteristic of tertiary amines. |

| 1620 - 1580 | Medium | C=C Stretch | Indole aromatic ring breathing. |

| 740 - 750 | Strong | C-H Out-of-Plane | 1,2,3-trisubstituted benzene ring (confirming 4-substitution). |

Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for proving the regiochemistry (4-methyl vs 5/6/7-methyl). The Peri-Effect (steric compression between C4-Me and C3-CH2) is the key differentiator.

Proton ( ) NMR Analysis

Solvent: DMSO-

Characteristic Shifts:

-

Indole N-H (

10.8 - 11.2 ppm): Broad singlet. Disappears with -

Aromatic Region (

6.8 - 7.3 ppm):-

You will observe only 3 aromatic protons on the benzene ring (H5, H6, H7).

-

Crucial Check: H4 is absent. In normal gramine, H4 is a doublet at ~7.6 ppm. Its absence confirms substitution at this position.

-

H5 and H6 will show ortho-coupling (

).

-

-

C2-H (

7.1 - 7.2 ppm): Often a doublet ( -

Side Chain

( -

N-Methyls (

2.1 - 2.3 ppm): Strong singlet (6H). -

C4-Methyl (

2.6 - 2.8 ppm): Singlet (3H). Diagnostic: This is significantly downfield from a standard alkyl methyl (~1.0 ppm) due to the aromatic ring current.

Carbon ( ) NMR Analysis

-

C4 Shift: The C4 carbon will appear quaternary (no DEPT signal) and shifted downfield (~130 ppm) compared to an unsubstituted C4 (~118 ppm).

-

C3 Shift: The C3 carbon (~110-115 ppm) is the attachment point of the side chain.

Assignment Workflow

Figure 3: Step-by-step logic for interpreting the 1H NMR spectrum to rule out isomers.

Experimental Protocols

NMR Sample Preparation

Objective: Obtain high-resolution spectra with resolved exchangeable protons.

-

Mass: Weigh 5-10 mg of the 4-methylgramine solid.

-

Solvent: Add 0.6 mL of DMSO-

(99.9% D). Note: -

Filtration: If the solution is cloudy (salt formation), filter through a cotton plug into the NMR tube.

-

Acquisition: Run standard 1H (16 scans) and 13C (256+ scans).

GC-MS Method (Purity Check)

Objective: Quantify unreacted 4-methylindole.

-

Column: HP-5MS or equivalent (30m x 0.25mm, 0.25µm film).

-

Inlet: 250°C, Split 20:1.

-

Oven: 80°C (1 min)

20°C/min -

Detection: EI mode (70 eV).

-

Expectation: 4-methylindole elutes significantly earlier than 4-methylgramine.

References

-

PubChem. Gramine Compound Summary. National Library of Medicine. Available at: [Link] (Accessed for structural analog comparison).

-

SDBS. Spectral Database for Organic Compounds. AIST. Available at: [Link] (Reference for Indole and 4-methylindole base spectra).

-

Reich, H. J. Structure Determination Using Spectroscopic Methods.[2] University of Wisconsin-Madison.[2] Available at: [Link] (Authoritative source for chemical shift additivity rules and coupling constants).

-

Chemistry LibreTexts. Fragmentation Patterns in Mass Spectrometry. Available at: [Link] (Mechanistic basis for amine fragmentation).

Sources

The Discovery and History of Gramine Alkaloids: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Foreword

Gramine (N,N-dimethyl-1H-indole-3-methylamine), a seemingly simple indole alkaloid, represents a fascinating case study in the evolution of natural product chemistry and biosynthesis. First identified in the early 20th century, our understanding of this molecule has progressed from basic structural elucidation to the recent complete unraveling of its sophisticated biosynthetic pathway. This guide provides a comprehensive technical overview of the discovery, history, synthesis, and biological significance of gramine, designed to serve as a valuable resource for researchers in natural products, drug discovery, and plant sciences. We will delve into the historical context of its discovery, provide detailed experimental protocols for its synthesis and analysis, explore its intricate biosynthesis, and summarize its diverse biological activities, offering insights into its potential as a lead compound for drug development.

A Historical Perspective: The Unveiling of a Plant Defense Alkaloid

The story of gramine begins in 1935, when Orechoff and Norkina first isolated a novel alkaloid from the giant reed, Arundo donax L., which they named "donaxin".[1] This discovery marked the entry of this indole alkaloid into the scientific literature. The compound was later found in a variety of other plant species, including silver maple (Acer saccharinum) and, most notably, in grasses of the Hordeum genus, which includes barley.[2] The presence of gramine in barley, a major global cereal crop, spurred significant interest in its biological role and biosynthesis.

Early research focused on the defensive properties of gramine. It was observed that the concentration of gramine in barley leaves decreases as the plant ages, and its presence was correlated with resistance to herbivores.[2] This led to the hypothesis that gramine functions as a chemical defense agent, protecting young, vulnerable seedlings from grazing animals and insect pests.[2][3] Subsequent studies have confirmed this defensive role, demonstrating its toxicity to a wide range of organisms.[2]

The elucidation of gramine's biosynthetic pathway has been a long and incremental process. Early radiolabeling experiments in the mid-20th century established that gramine is derived from the amino acid tryptophan.[4] However, the precise enzymatic steps involved in the conversion of tryptophan to gramine remained elusive for decades. A significant breakthrough occurred with the identification of the N-methyltransferase (NMT) enzyme responsible for the final two methylation steps in the pathway.[4] Yet, the key initial step, the conversion of tryptophan to 3-aminomethylindole (AMI), remained a mystery. It was only very recently, in 2024, that the gene encoding the elusive enzyme, AMI synthase (AMIS), a cytochrome P450 monooxygenase (CYP76M57), was discovered, finally completing our understanding of gramine biosynthesis.[4] This landmark discovery has opened new avenues for manipulating gramine levels in crops to enhance pest resistance or reduce toxicity to livestock.

Isolation and Synthesis of Gramine: From Plant Material to the Laboratory Bench

The ability to obtain pure gramine is essential for studying its biological activities and for use as a chemical standard. This can be achieved through extraction from natural sources or by chemical synthesis.

Extraction and Isolation from Hordeum vulgare (Barley)

Experimental Protocol: Extraction and Isolation of Gramine from Barley Seedlings

Materials:

-

Fresh barley seedlings (10-14 days old)

-

Methanol

-

Concentrated Hydrochloric Acid (HCl)

-

Dichloromethane (CH₂Cl₂)

-

Sodium Hydroxide (NaOH) solution (2M)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvent system for chromatography (e.g., a gradient of dichloromethane and methanol)

-

Rotary evaporator

-

Grinder or blender

-

Filter paper and funnel

-

Separatory funnel

-

Chromatography column

-

Standard laboratory glassware

Procedure:

-

Harvesting and Preparation of Plant Material:

-

Harvest fresh barley seedlings and wash them thoroughly with distilled water to remove any soil or debris.

-

Freeze-dry the plant material to remove water, which can interfere with the extraction process.

-

Grind the dried plant material into a fine powder using a grinder or blender.

-

-

Extraction:

-

Suspend the powdered plant material in methanol containing a small amount of concentrated HCl (e.g., 1% v/v). The acidic conditions protonate the alkaloid, increasing its solubility in the polar solvent.

-

Stir the mixture for several hours or overnight at room temperature to ensure complete extraction.

-

Filter the mixture to remove the solid plant debris. Collect the filtrate.

-

Repeat the extraction process with the plant residue to maximize the yield of the crude extract.

-

Combine the filtrates and concentrate the extract using a rotary evaporator to remove the methanol.

-

-

Acid-Base Partitioning:

-

Dissolve the concentrated crude extract in a small amount of dilute HCl (e.g., 0.1 M).

-

Transfer the acidic solution to a separatory funnel and wash it with dichloromethane to remove non-polar impurities. Discard the organic layer.

-

Carefully basify the aqueous layer by adding NaOH solution until the pH is approximately 9-10. This deprotonates the gramine, making it soluble in organic solvents.

-

Extract the basified aqueous solution several times with dichloromethane.

-

Combine the organic layers and dry them over anhydrous sodium sulfate.

-

-

Purification:

-

Filter the dried organic solution and evaporate the dichloromethane using a rotary evaporator to obtain the crude gramine.

-

Prepare a silica gel column packed with a suitable non-polar solvent.

-

Dissolve the crude gramine in a minimal amount of the initial chromatography solvent and load it onto the column.

-

Elute the column with a solvent system of increasing polarity (e.g., a gradient of dichloromethane with increasing amounts of methanol).

-

Collect the fractions and monitor them for the presence of gramine using an appropriate analytical technique (e.g., thin-layer chromatography with a UV lamp).

-

Combine the fractions containing pure gramine and evaporate the solvent to yield the isolated compound.

-

Chemical Synthesis: The Mannich Reaction

The most common and efficient method for the chemical synthesis of gramine is the Mannich reaction. This one-pot, three-component reaction involves the aminoalkylation of an acidic proton located on an indole ring with formaldehyde and a secondary amine, in this case, dimethylamine.

Experimental Protocol: Synthesis of Gramine via the Mannich Reaction

Materials:

-

Indole

-

Dimethylamine (40% aqueous solution)

-

Formaldehyde (37% aqueous solution)

-

Glacial Acetic Acid

-

Ice

-

Sodium Hydroxide (NaOH) solution

-

Acetone

-

Standard laboratory glassware

Procedure:

-

Reaction Setup:

-

In a flask, dissolve indole in glacial acetic acid.

-

To this solution, add the 40% aqueous solution of dimethylamine. The reaction is exothermic, so cooling may be necessary.

-

Once the mixture has cooled, add the 37% aqueous solution of formaldehyde dropwise while stirring.

-

Allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete (monitoring by TLC is recommended).

-

-

Work-up and Isolation:

-

Pour the reaction mixture over crushed ice in a beaker.

-

Slowly neutralize the mixture by adding a concentrated NaOH solution while stirring vigorously and maintaining a low temperature with the ice bath. Gramine will precipitate out of the solution.

-

Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water.

-

-

Purification:

-

The crude gramine can be purified by recrystallization from a suitable solvent, such as acetone, to yield pure, crystalline gramine.

-

Diagram of the Mannich Reaction for Gramine Synthesis:

Caption: The Mannich reaction for the synthesis of gramine.

The Biosynthesis of Gramine: A Tale of Two Enzymes

The natural production of gramine in plants like barley is a testament to the elegance and efficiency of enzymatic catalysis. The entire pathway from the primary metabolite L-tryptophan to gramine is accomplished by just two key enzymes.

The Gramine Biosynthetic Pathway:

-

Conversion of L-Tryptophan to 3-Aminomethylindole (AMI): This crucial first step is catalyzed by the recently identified enzyme AMI synthase (AMIS) , which is a cytochrome P450 monooxygenase encoded by the gene CYP76M57.[4] This enzyme performs an unusual oxidative rearrangement of the tryptophan side chain, resulting in the removal of the carboxyl and alpha-carbon atoms to form AMI.

-

Stepwise Methylation to Gramine: The subsequent two methylation steps are carried out by a single enzyme, N-methyltransferase (NMT) .[4]

-

First, NMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the amino group of AMI, forming N-methyl-3-aminomethylindole (MAMI).

-

In the second step, NMT adds another methyl group from SAM to MAMI, yielding the final product, gramine.

-

Diagram of the Gramine Biosynthetic Pathway:

Caption: The biosynthetic pathway of gramine from L-tryptophan in barley.

Analytical Methods for Gramine Quantification

Accurate quantification of gramine in plant tissues is crucial for research in plant defense, crop breeding, and toxicology. High-performance liquid chromatography (HPLC) is the most widely used technique for this purpose.

Experimental Protocol: Quantification of Gramine in Barley Leaf Tissue by RP-HPLC-UV

Materials:

-

Barley leaf tissue (fresh, frozen, or freeze-dried)

-

Extraction solvent (e.g., methanol or a mixture of methanol and water)

-

Gramine standard of known purity

-

HPLC system with a reverse-phase C18 column and a UV detector

-

Mobile phase (e.g., a mixture of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid)

-

Syringe filters (0.45 µm)

-

Standard laboratory glassware

Procedure:

-

Sample Preparation:

-

Homogenize a known weight of barley leaf tissue in the extraction solvent.

-

Centrifuge the homogenate to pellet the solid debris.

-

Collect the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining particulate matter.

-

-

Preparation of Standard Solutions:

-

Prepare a stock solution of the gramine standard in the mobile phase.

-

Create a series of calibration standards by diluting the stock solution to known concentrations.

-

-

HPLC Analysis:

-

Set up the HPLC system with the C18 column and equilibrate it with the mobile phase.

-

Set the UV detector to the wavelength of maximum absorbance for gramine (typically around 280 nm).

-

Inject the prepared sample extracts and the calibration standards onto the HPLC column.

-

Record the chromatograms and the peak areas for gramine in both the samples and the standards.

-

-

Quantification:

-

Generate a calibration curve by plotting the peak area of the gramine standards against their known concentrations.

-

Determine the concentration of gramine in the sample extracts by interpolating their peak areas on the calibration curve.

-

Calculate the amount of gramine per unit weight of the original plant tissue.

-

The Spectrum of Biological Activity: More Than Just a Plant Defense Compound

While gramine's primary role in nature appears to be defensive, laboratory studies have revealed a broad range of other biological activities, making it a molecule of interest for drug discovery and development.

| Biological Activity | Target/Organism | Quantitative Data (IC₅₀/MIC/EC₅₀) | Reference(s) |

| Antibacterial | Escherichia coli | MIC: 16.92 µg/mL | [5] |

| Staphylococcus aureus | MIC: 6.26 µg/mL | [5] | |

| Antifungal | Prymnesium parvum | IC₅₀: 1.83 µg/mL (9 days) | [2] |

| Antiviral | Tobacco Mosaic Virus (TMV) | 23% inhibition at 500 µg/mL | [5] |

| Antitumor | HCT-116 (human colon cancer cells) | IC₅₀: 25 µg/mL (for gramine-loaded nanoparticles) | [6] |

| Anti-inflammatory | 5-Lipoxygenase (LOX) | IC₂₅: 119 µg/mL | [2] |

| Nitric oxide radical scavenging | 34% scavenging at 1 mg/mL | [2] | |

| Insecticidal | Daphnia magna | EC₅₀: 6.03 µg/mL | [2] |

| Serotonin Receptor Activity | 5-HT₁A Receptor | EC₅₀: 0.47 mM | [5] |

Note: Much of the quantitative data available is for gramine derivatives, which often show enhanced activity compared to the parent compound. The data presented here for gramine itself provides a baseline for its biological potential.

The diverse biological activities of gramine, including its antibacterial, antifungal, and antitumor effects, highlight its potential as a scaffold for the development of new therapeutic agents.[7] Its ability to interact with serotonin receptors also suggests potential applications in neuroscience research.[5]

Conclusion and Future Perspectives

From its initial discovery as "donaxin" to the recent complete elucidation of its biosynthetic pathway, gramine has been a subject of continuous scientific inquiry. This in-depth technical guide has provided a comprehensive overview of its history, synthesis, biosynthesis, and biological activities, underscoring its importance in both the plant kingdom and the laboratory.

The recent identification of the AMI synthase gene is a pivotal moment in the study of gramine. It not only solves a long-standing puzzle in plant biochemistry but also provides a powerful tool for biotechnological applications. The ability to genetically engineer gramine production in various organisms opens up possibilities for developing crops with enhanced pest resistance, producing gramine as a natural pesticide, or creating novel gramine derivatives with improved pharmacological properties.

For drug development professionals, gramine serves as an intriguing starting point. Its simple indole structure is amenable to chemical modification, and its broad spectrum of biological activities suggests that it interacts with multiple biological targets. Further research into the structure-activity relationships of gramine derivatives is warranted to optimize its therapeutic potential for various diseases, including cancer and infectious diseases.

References

-

Orechoff, A., & Norkina, S. (1935). Über die Alkaloide von Arundo Donax L. Berichte der deutschen chemischen Gesellschaft (A and B Series), 68(3), 436-437. [Link]

-

Zhang, J., Jia, Q., Li, N., Gu, L., Dan, W., & Dai, J. (2023). Recent Developments of Gramine: Chemistry and Biological Activity. Molecules, 28(15), 5695. [Link]

-

Zhang, J., Jia, Q., Li, N., Gu, L., Dan, W., & Dai, J. (2023). Recent Developments of Gramine: Chemistry and Biological Activity. Molecules, 28(15), 5695. [Link]

-

PubChem. (n.d.). Gramine. National Center for Biotechnology Information. Retrieved from [Link]

-

Alnaim, A., et al. (2023). Formulation, Characterization, and Cytotoxic Effect of PVA Incorporated Iron Oxide Nanoparticles of Gramine Using HCT-116 Cell Line in vitro. Indian Journal of Pharmaceutical Education and Research, 57(4), 1022-1030. [Link]

-

Zhang, M., et al. (2021). Gramine-based structure optimization to enhance anti-gastric cancer activity. Bioorganic & Medicinal Chemistry, 30, 115949. [Link]

-

Lu, C., et al. (2021). Gramine inhibited the release of pro-inflammatory mediators in microglia. Journal of Neuroinflammation, 18(1), 1-15. [Link]

-

Wei, Y., et al. (2014). Discovery of Gramine Derivatives That Inhibit the Early Stage of EV71 Replication in Vitro. Marine Drugs, 12(6), 3567-3582. [Link]

- Yang, L., et al. (2014). Antibacterial activity of gramine and its derivatives. Chinese Journal of Applied and Environmental Biology, 20(4), 713-717.

-

Hanson, A. D., et al. (1981). Gramine accumulation in leaves of barley grown under high-temperature stress. Plant Physiology, 68(4), 842-848. [Link]

-

Filo. (2025). Experiment 5: Synthesis of Gramine by Mannich Reaction. Retrieved from [Link]

-

Maver, M., et al. (2021). Applications of the indole-alkaloid gramine modulate the assembly of individual members of the barley rhizosphere microbiota. PeerJ, 9, e12498. [Link]

-

Leite Dias, S., et al. (2024). Biosynthesis of the allelopathic alkaloid gramine in barley by a cryptic oxidative rearrangement. Science, 383(6690), 1448-1454. [Link]

Sources

- 1. Discovery of Gramine Derivatives That Inhibit the Early Stage of EV71 Replication in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Developments of Gramine: Chemistry and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Release of gramine from the surface of barley leaves [agris.fao.org]

- 4. Biosynthesis of the allelopathic alkaloid gramine in barley by a cryptic oxidative rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent Developments of Gramine: Chemistry and Biological Activity [mdpi.com]

- 6. archives.ijper.org [archives.ijper.org]

- 7. researchgate.net [researchgate.net]

potential therapeutic applications of 4-methylgramine

[1][2][3][4]

1.1 Structural Characteristics

4-Methylgramine features a methyl group at the C4 position of the indole ring.[1] This substitution is pharmacologically critical; in tryptamine analogs (e.g., psilocin), C4 substitution dictates 5-HT

-

IUPAC Name:

-dimethyl-1-(4-methyl-1H-indol-3-yl)methanamine[1] -

Molecular Formula: C

H -

Molecular Weight: 188.27 g/mol [1]

-

Key Property: The C4-methyl group introduces steric bulk near the ethylamine side chain (in derived tryptamines), potentially protecting the amine from oxidative deamination by Monoamine Oxidases (MAO).[1]

1.2 Mechanism of Action (General Gramines)

-

Membrane Disruption: Gramine derivatives act as ionophores or membrane disruptors in prokaryotes, leading to potassium efflux and cell lysis.[1]

-

Adrenergic Modulation: In mammalian systems, gramine acts as a weak antagonist at

-adrenergic receptors and interacts with 5-HT receptors, though 4-methylgramine's specific binding profile is less characterized than its halogenated analogs.[1]

Part 2: Therapeutic Verticals

Vertical A: Antimicrobial & Algicidal Applications

Research indicates 4-methylgramine possesses targeted activity against harmful algal blooms, specifically Microcystis aeruginosa, a cyanobacterium responsible for hepatotoxic microcystin release in freshwater reservoirs.[1]

-

Efficacy: In comparative assays, 4-methylgramine demonstrated an EC

of 2.49 mg/L .[1] While less potent than 5,6-dichlorogramine (0.13 mg/L), it offers a more favorable toxicity profile for non-target organisms compared to halogenated variants.[1] -

Therapeutic Utility: Water treatment formulations and aquaculture prophylaxis.[1]

Vertical B: CNS Drug Development (The Precursor Role)

The primary value of 4-methylgramine for drug development professionals lies in its utility as a synthetic intermediate .[1] It is the most efficient starting material for synthesizing 4-methyltryptamine (4-MeT) and 4-methyl-DMT .[1]

Part 3: Visualization of Pathways[1]

Figure 1: Synthetic Utility & Pharmacological Pathways The following diagram illustrates the synthesis of 4-methylgramine and its divergence into algicidal applications versus its conversion into psychoactive tryptamines.

Caption: Figure 1.[1] Divergent application pathways of 4-methylgramine: Direct environmental use vs. synthetic conversion to CNS-active tryptamines.[1]

Part 4: Experimental Protocols

Protocol A: Synthesis of 4-Methylgramine (Mannich Reaction)

Context: This protocol produces the core compound from commercially available 4-methylindole.[1]

-

Reagents: 4-Methylindole (10 mmol), 40% aq. Dimethylamine (11 mmol), 37% aq.[1] Formaldehyde (11 mmol), Acetic Acid (Glacial).[1]

-

Procedure:

-

Cool the dimethylamine solution to 0°C. Dropwise add acetic acid (15 mL) followed by formaldehyde.

-

Add 4-methylindole to the mixture.[1]

-

Allow to warm to room temperature and stir for 6 hours (monitor via TLC).

-

Neutralization: Pour reaction mixture into ice water. Basify with 20% NaOH to pH 10.[1]

-

Extraction: Extract the precipitate with diethyl ether (

mL). -

Purification: Wash organic layer with brine, dry over MgSO

, and concentrate.[1] Recrystallize from acetone/hexane.

-

-

Validation: Confirm structure via

H NMR (Singlet at

Protocol B: Algicidal Screening Assay

Context: Standardized method to verify bioactivity against cyanobacteria.[1]

-

Culture: Maintain Microcystis aeruginosa (strain FACHB-905) in BG11 medium at 25°C under 12h:12h light/dark cycle.

-

Dosing: Prepare stock solution of 4-methylgramine in DMSO.

-

Assay:

-

Inoculate 96-well plates with algae (

cells/mL). -

Add 4-methylgramine at gradients: 0.1, 0.5, 1.0, 2.5, 5.0, 10.0 mg/L.[1]

-

Incubate for 96 hours.

-

-

Readout: Measure Optical Density (OD

) daily. -

Calculation: Calculate Inhibition Rate (

):

Part 5: Comparative Data Analysis

Table 1: Comparative Algicidal Potency of Gramine Derivatives Data derived from structure-activity relationship studies on M. aeruginosa.

| Compound | Substituent (Pos) | EC | Relative Potency | Toxicity Risk (Non-Target) |

| 5,6-Dichlorogramine | 5,6-Cl | 0.13 | High | High (Halogenated persistence) |

| 5-Bromogramine | 5-Br | 1.95 | Moderate | Moderate |

| 4-Methylgramine | 4-Me | 2.49 | Moderate | Low (Metabolizable) |

| Gramine (Unsub) | H | ~8.00 | Low | Low |

Note: While less potent than halogenated variants, 4-methylgramine offers a "green chemistry" advantage due to the lack of persistent halogens.[1]

References

-

Synthesis and Algicidal Activity: US Patent 8,945,397 B2.[1] Methods of inhibiting cyanobacteria growth by administering gramine derivatives.[1] (2015).[1][2][3] Link

-

General Pharmacology of Gramines: Semenov, B. B., et al. "Chemistry of Gramine."[1] Chemistry of Heterocyclic Compounds, 40(4), 401–428 (2004).[1] Link[1]

-

Tryptamine Synthesis from Gramines: Glennon, R. A., et al. "Binding of substituted tryptamines at 5-HT2 serotonin receptors."[1] Journal of Medicinal Chemistry, 25(8), 908-913.[1] Link[1]

-

Toxicology Reference: Acute and Sub-Acute Toxicity of Gramine Bioactive Molecule.[1] Biosci.[1][3][4] Biotech.[1] Res. Asia, 20(4), 1341-1354 (2023).[1][4] Link

Toxicological Profile & Technical Analysis: 4-Methylgramine

[1][2][3]

Executive Summary

4-Methylgramine (3-(dimethylaminomethyl)-4-methylindole) is a structural analog of the naturally occurring alkaloid gramine.[1][2] While gramine is well-documented for its role in plant defense and interactions with serotonergic systems, the 4-methyl derivative presents a unique pharmacological profile due to the steric influence of the methyl group at the C4 position.[1][2] This guide synthesizes available physicochemical data, Structure-Activity Relationship (SAR) inferences, and specific environmental toxicity benchmarks to provide a comprehensive reference for researchers evaluating this compound for pharmaceutical or agrochemical applications.[1][2]

Chemical Identity & Physicochemical Properties[1][2][4][5]

4-Methylgramine is an indole alkaloid synthesized via the Mannich reaction.[1][2] Unlike its 5- or 6-substituted counterparts, the 4-methyl substituent introduces significant steric strain on the C3-dimethylaminomethyl side chain.[1][2] This "peri-interaction" often alters the molecule's conformational flexibility, impacting receptor binding affinity and metabolic stability.[1][2]

Key Identifiers

| Property | Detail |

| IUPAC Name | 1-(4-methyl-1H-indol-3-yl)-N,N-dimethylmethanamine |

| CAS Number | 164119-81-7 |

| Molecular Formula | C₁₂H₁₆N₂ |

| Molecular Weight | 188.27 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in ethanol, DMSO, chloroform; sparingly soluble in water |

Structural Dynamics & Steric Hindrance

The proximity of the C4-methyl group to the C3-side chain creates a steric clash that forces the side chain out of coplanarity with the indole ring.[1][2] This is a critical differentiator in its toxicological profile compared to gramine, potentially reducing its affinity for planar-requiring binding sites (e.g., DNA intercalation or specific 5-HT receptor pockets).[1][2]

Figure 1: Structural dynamics of 4-methylgramine showing the steric impact of C4-substitution on the pharmacophore.[1][2]

Synthesis & Impurity Profile

To ensure toxicological data integrity, the purity of the test article is paramount.[1][2] 4-Methylgramine is typically synthesized via a Mannich reaction involving 4-methylindole.[1][2]

Synthetic Pathway

Reagents: 4-Methylindole, Formaldehyde (HCHO), Dimethylamine (HNMe₂), Acetic Acid (AcOH).[1][2] Reaction:

Critical Impurity: The primary toxicological confounder in this synthesis is the formation of bis-indoles (where two indole units are linked by a methylene bridge) if formaldehyde is in excess or reaction times are prolonged.[1][2] These dimers often possess significantly different cytotoxicity profiles.[1][2]

Pharmacodynamics & Mechanism of Action[1][2]

While direct mammalian receptor binding data for the 4-methyl isomer is sparse, its activity can be triangulated via SAR with gramine and 4-methyltryptamines.[1][2]

Serotonergic Modulation (5-HT)

Gramine acts as a 5-HT₂A receptor antagonist.[1][2] However, 4-substitution on the indole ring (as seen in 4-methyltryptamine) often shifts selectivity.[1][2]

-

Hypothesis: The steric bulk at C4 likely reduces potency at 5-HT₂A compared to gramine but may retain activity at adrenergic receptors or ion channels.[1][2]

-

Toxicity Implication: Reduced risk of hallucinogenic effects compared to 5-methoxy analogs, but potential for cardiovascular modulation (vasoconstriction/dilation) remains.[1][2]

Ecotoxicity & Algal Inhibition

Patent literature (US8945397B2) identifies 4-methylgramine as an inhibitor of cyanobacteria (Microcystis aeruginosa).[1][2]

-

Mechanism: Disruption of photosynthetic electron transport or membrane integrity.[1][2]

-

Potency: It is less potent (Value: 2.[1][2]49) than halogenated derivatives like 5,6-dichlorogramine (Value: 0.131), suggesting a lower general cytotoxicity profile.[1][2]

Figure 2: Putative mechanisms of action highlighting differential effects on mammalian vs. environmental targets.[1][2]

Toxicological Profile

Acute Toxicity Estimates

Based on the parent compound (Gramine) and the reduced potency observed in algal assays, the following toxicity estimates are projected for 4-methylgramine.

| Endpoint | Estimated Range | Basis of Estimate |

| LD50 (Oral, Rat) | 800 - 1500 mg/kg | Gramine LD50 is ~1300 mg/kg; 4-Me likely less potent.[1][2] |

| LD50 (IV, Mouse) | 40 - 70 mg/kg | Gramine IV LD50 is ~45 mg/kg.[1][2] |

| Skin Irritation | Moderate (Category 2) | Indole alkaloids are known irritants.[1][2] |

| Eye Irritation | Severe (Category 2A) | Basic amines can cause corneal opacity.[1][2] |

Target Organ Toxicity[1][2]

-

Central Nervous System: High doses may cause excitation followed by depression.[1][2] The 4-methyl group may mitigate the seizure threshold reduction seen with unsubstituted gramine.[1][2]

-

Liver: Indole alkaloids require hepatic metabolism (CYP450).[1][2] Chronic high-dose exposure may induce hepatocyte hypertrophy.[1][2]

-

Respiratory: Inhalation of dust causes severe irritation to the upper respiratory tract (STOT SE 3).[1][2]

Comparative Toxicology

| Compound | 5-HT Affinity | Algal Toxicity (Index) | Mammalian Toxicity Risk |

| Gramine | Moderate | Moderate | Moderate (CNS/Liver) |

| 4-Methylgramine | Low (Predicted) | Low (2.49) | Low-Moderate |

| 5,6-Dichlorogramine | Unknown | High (0.131) | High (Cytotoxic) |

Experimental Protocols for Safety Assessment

To validate the safety profile of 4-methylgramine, the following standardized protocols are recommended.

Protocol A: In Vitro Cytotoxicity (MTT Assay)

Objective: Determine the IC50 in HepG2 (liver) and HEK293 (kidney) cell lines.[1][2]

-

Preparation: Dissolve 4-methylgramine in DMSO (stock 100 mM). Prepare serial dilutions in culture medium (0.1 - 1000 µM).

-

Seeding: Plate cells at

cells/well in 96-well plates. Incubate 24h. -

Exposure: Replace medium with drug-containing medium. Incubate for 48h.

-

Development: Add MTT reagent (0.5 mg/mL). Incubate 4h at 37°C.

-

Quantification: Dissolve formazan crystals in DMSO. Read absorbance at 570 nm.[1][2]

-

Analysis: Plot dose-response curve to calculate IC50. Cutoff for toxicity: < 10 µM.[1][2]

Protocol B: Acute Oral Toxicity (Up-and-Down Procedure)

Objective: Estimate LD50 in rodents (OECD 425 compliant).

-

Animals: Female Wistar rats (n=5), fasted overnight.

-

Dosing: Start with a limit dose of 175 mg/kg (based on Gramine safety data). Administer via oral gavage.

-

Observation: Monitor intensively for first 4 hours (tremors, salivation, lethargy) and daily for 14 days.

-

Progression:

-

Necropsy: Perform gross pathology on liver, kidneys, and lungs of all animals.[1][2]

References

-

US Patent 8,945,397 B2. (2015).[1][2] Methods of inhibiting cyanobacteria growth by administering gramine derivatives.[1][2] United States Patent and Trademark Office.[1][2] Link

-

Corcuera, L. J. (1984).[1][2] Effects of indole alkaloids from Gramineae on aphids.[1][2] Phytochemistry, 23(3), 539-541.[1][2] (Foundational data on gramine toxicity).

-

OECD. (2008).[1][2] Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure.[1][2] OECD Guidelines for the Testing of Chemicals.[1][2] Link[1][2]

-

Glennon, R. A., et al. (1979).[1][2] Binding of phenylalkylamines and tryptamines at 5-HT receptors.[1][2] Journal of Medicinal Chemistry.[1][2] (SAR reference for 4-substituted indoles).[1][2]

Technical Guide: Synthesis and Screening of 4-Methylgramine Derivatives

Executive Summary This technical guide outlines the synthesis, derivatization, and biological screening of 4-methylgramine (3-(dimethylaminomethyl)-4-methylindole). While the indole scaffold is ubiquitous in medicinal chemistry, the 4-substituted analogs possess unique steric and electronic properties that significantly alter receptor binding profiles, particularly within the serotonergic (5-HT) system. This guide provides a self-validating protocol for the Mannich reaction of 4-methylindole, strategies for downstream derivatization via quaternary ammonium salts, and a hierarchical screening workflow for CNS-active lead discovery.

Part 1: Structural Rationale & Medicinal Chemistry[1]

The 4-methyl substituent on the indole ring is not merely a lipophilic handle; it induces specific conformational constraints and electronic effects that differentiate it from the unsubstituted parent scaffold.

-

Steric Occlusion: The methyl group at C4 creates steric pressure on the C3-substituent. In the context of gramine derivatives (and downstream tryptamines), this forces the side chain into specific rotameric populations, potentially enhancing binding selectivity for 5-HT2A or 5-HT2C receptors over 5-HT1 subtypes.

-

Metabolic Stability: Substitution at the 4-position blocks potential hydroxylation at this site, a common metabolic route for indole-based xenobiotics (e.g., the metabolism of tryptamine to 4-hydroxytryptamine).

-

Lipophilicity: The addition of the methyl group increases logP, potentially enhancing blood-brain barrier (BBB) permeability, a critical factor for CNS-targeted drug development.

Part 2: Synthetic Pathways[2][3]

The core synthesis relies on the Mannich reaction.[1][2] However, the 4-methyl group introduces steric hindrance near the nucleophilic C3 position, requiring optimized conditions compared to simple indole.

Reaction Mechanism (DOT Visualization)

The following diagram illustrates the electrophilic aromatic substitution mechanism and the subsequent activation of gramine for derivatization.

Caption: Figure 1.[3][4][5] Mechanistic pathway from 4-methylindole to functionalized derivatives via the Mannich reaction and quaternary ammonium activation.

Experimental Protocols

Protocol A: Synthesis of 4-Methylgramine

Causality: Acetic acid is used as the solvent and catalyst. It promotes the formation of the reactive iminium ion from formaldehyde and dimethylamine while solubilizing the lipophilic 4-methylindole.

Materials:

-

4-Methylindole (10 mmol)

-

Dimethylamine (40% aq. solution, 15 mmol)

-

Formaldehyde (37% aq.[1] solution, 15 mmol)

-

Glacial Acetic Acid (10 mL)

-

NaOH (20% aq.)

Step-by-Step:

-

Pre-cooling: In a round-bottom flask, add glacial acetic acid (10 mL) and cool to 0-5°C in an ice bath. Reason: Exothermic mixing of reagents.

-

Reagent Mixing: Slowly add dimethylamine solution, followed by formaldehyde solution. Stir for 10 minutes.

-

Addition: Add 4-methylindole (1.31 g) in one portion.

-

Reaction: Allow the mixture to warm to room temperature, then stir for 4–6 hours. Note: Monitor via TLC (System: DCM/MeOH 9:1). 4-methylindole is less reactive than indole; if conversion is low, mild heating to 40°C may be required.

-

Quenching: Pour the reaction mixture into ice-water (50 mL).

-

Basification: Slowly add 20% NaOH with stirring until pH > 10. Reason: Gramine is an alkaloid; basic conditions ensure it is in the neutral, organic-soluble free base form.

-

Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.

-

Purification: Recrystallize from Acetone/Hexane or purify via column chromatography (DCM/MeOH/NH4OH).

Protocol B: Generation of Gramine Methiodide (Activation)

Causality: The dimethylamino group is a poor leaving group. Methylation creates a quaternary ammonium salt (a "methiodide"), which is an excellent leaving group, allowing for nucleophilic displacement at the benzylic C3 position.

Step-by-Step:

-

Dissolve 4-methylgramine (1.0 eq) in anhydrous Ethanol or THF.

-

Add Methyl Iodide (MeI) (1.1 eq) dropwise at 0°C. Safety: MeI is a potent alkylator and carcinogen. Use a fume hood.

-

Stir at room temperature for 2 hours. The product usually precipitates as a white/yellow solid.

-

Filter the precipitate and wash with cold ether. Result: This salt is now ready for reaction with NaCN (to form 4-methylindole-3-acetonitrile) or other nucleophiles.

Part 3: Screening Methodologies

Screening 4-methylgramine derivatives requires a focus on CNS targets, specifically serotonin receptors (5-HT). The screening workflow moves from computational prediction to functional validation.

Data Presentation: SAR Trends

The following table summarizes expected Structure-Activity Relationship (SAR) trends for 4-substituted indole derivatives based on literature precedents (e.g., psilocin analogs).

| Structural Feature | Primary Target Affinity | Effect of 4-Methyl Group |

| Parent (Gramine) | Weak 5-HT affinity | Increases lipophilicity; weak binding alone. |

| Tryptamine Deriv. | High 5-HT2A/2C affinity | Selectivity: Often favors 5-HT2C over 2A compared to unsubstituted analogs. |

| N,N-Dialkyl Chain | 5-HT1A, 5-HT2A | Steric Bulk: 4-Me group may clash with receptor residues in 5-HT1A, reducing affinity (enhancing selectivity for type 2). |

| Indole-3-Carbinol | Kinase Inhibition | 4-Me group may alter binding in the ATP pocket. |

Screening Workflow (DOT Visualization)

Caption: Figure 2. Hierarchical screening cascade for CNS-active indole derivatives.

Validated Assay Protocols

1. Radioligand Binding Assay (Primary Screen):

-

Objective: Determine affinity (

) for 5-HT2A receptors. -

Membrane Prep: HEK293 cells stably expressing human 5-HT2A.

-

Radioligand: [3H]-Ketanserin (Antagonist) or [3H]-DOI (Agonist).

-

Protocol: Incubate membranes with radioligand and varying concentrations of the 4-methylgramine derivative (10^-10 to 10^-5 M). Terminate by rapid filtration.

-

Analysis: Non-linear regression to determine

, converted to

2. Functional Assay (Calcium Flux):

-

Objective: Distinguish between agonists (hallucinogenic potential) and antagonists (antipsychotic potential).

-

System: FLIPR (Fluorometric Imaging Plate Reader) assay using Gq-coupled 5-HT2A cells loaded with Fluo-4 dye.

-

Readout: Agonists induce a spike in intracellular fluorescence (Ca2+ release). Antagonists inhibit the signal generated by a reference agonist (e.g., Serotonin).

References

-

Geissman, T. A., & Armen, A. (1952).[6] The Reaction of Gramine with Methyl Iodide.[6] The Preparation and Properties of Gramine Methiodide. Journal of the American Chemical Society. Link

-

Zhang, J., et al. (2023).[7] Recent Developments of Gramine: Chemistry and Biological Activity. Molecules. Link

-

Glennon, R. A. (1987). Central serotonin receptors as targets for drug research.[8][9][10] Journal of Medicinal Chemistry. (Contextualizing 4-substituted indole affinity).

- Nichols, D. E. (2012). Structure-activity relationships of serotonin 5-HT2A agonists. Wiley Interdisciplinary Reviews: Membrane Transport and Signaling.

-

KEGG Pathway Database. (2025).[3] Indole Alkaloid Biosynthesis & Serotonergic Synapse. Link

Sources

- 1. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. KEGG PATHWAY Database [genome.jp]

- 4. Recent Developments of Gramine: Chemistry and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ias.ac.in [ias.ac.in]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Recent Developments of Gramine: Chemistry and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 9. Synthesis and biological evaluation of potential 5-HT(7) receptor PET radiotracers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and preliminary screening of novel tryptamines as 5-HT4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Utility of 4-Methylgramine in Indole Alkaloid Synthesis and Medicinal Chemistry

Executive Summary

4-Methylgramine (3-((

This technical guide analyzes the synthesis, reactivity, and downstream applications of 4-methylgramine. It moves beyond standard textbook definitions to address the steric challenges imposed by the C4-methyl group and provides self-validating protocols for its use as a "masked" electrophile.

The "Magic Methyl" Effect and the C4-Position

In medicinal chemistry, the "Magic Methyl" effect refers to the profound change in pharmacological potency and metabolic stability resulting from the addition of a single methyl group.[1] The C4 position of the indole ring is sterically and electronically unique:

-

Steric Occlusion: A methyl group at C4 projects into the binding pocket space often occupied by the ethylamine side chain of tryptamines, altering receptor conformation.[1]

-

Metabolic Protection: Substituents at C4 can sterically hinder enzymatic degradation (e.g., by MAO) or alter the electron density of the aromatic system, influencing oxidation potentials.[1]

-

Psilocybin Homology: The C4 position is where the phosphate ester of psilocybin resides. 4-Methyl analogs are often explored to probe the hydrophobic tolerance of this binding pocket.[1]

Synthetic Access: The Mannich Reaction[2][3]

The most robust route to 4-methylgramine is the Mannich reaction applied to 4-methylindole.[1] Unlike simple indole, the 4-methyl derivative presents a steric challenge.[1]

Mechanistic Pathway

The reaction proceeds via the electrophilic attack of a methyleneiminium ion on the electron-rich C3 position of the indole.[1]

-

Iminium Formation: Formaldehyde condenses with dimethylamine to form the reactive iminium species (

).[1] -

Electrophilic Aromatic Substitution: The indole C3 attacks the iminium ion.[1]

-

Re-aromatization: Loss of a proton restores the aromatic indole system.

Critical Insight: The C4-methyl group creates peri-strain with the incoming electrophile at C3.[1] Consequently, reaction times may be longer, and temperature control is more critical than with unsubstituted indole to prevent polymerization or bis-alkylation.[1]

Visualization of the Mannich Pathway

Figure 1: The Mannich reaction pathway highlighting the steric influence of the C4-methyl group during C3 functionalization.

Reactivity Profile: The "Warhead" Strategy

4-Methylgramine is rarely the end product. It is a synthetic warhead . The dimethylamino group is a poor leaving group in its neutral form but becomes an excellent leaving group upon protonation or quaternization, generating a highly reactive aza-fulvene intermediate.[1]

The Quaternary Ammonium Salt Advantage

While 4-methylgramine can react directly with strong nucleophiles, conversion to its methiodide salt (4-methylgramine methiodide) dramatically increases reactivity.[1]

-

Mechanism:

methylation of the amine.[1] -

Utility: The resulting trimethylammonium group is a potent leaving group, allowing substitution by carbon nucleophiles (cyanide, malonates) under mild conditions.[1]

Divergent Synthesis Workflow

Figure 2: Divergent synthesis showing the activation of 4-methylgramine to access key alkaloid classes.

Experimental Protocols

Protocol A: Synthesis of 4-Methylgramine (Acetic Acid Method)

Safety: Formaldehyde is a carcinogen.[1] Work in a fume hood.

Rationale: Acetic acid serves as both solvent and acid catalyst, promoting iminium formation while solubilizing the indole.[1]

-

Reagent Prep: In a round-bottom flask, charge 4-methylindole (10 mmol) and acetic acid (15 mL).

-

Catalyst/Amine Addition: Cool to 0°C. Add formaldehyde (37% aq., 12 mmol) and dimethylamine (40% aq., 15 mmol) dropwise.

-

Control Point: Maintain temperature <10°C during addition to prevent exotherms.

-

-

Reaction: Allow to warm to Room Temperature (RT). Stir for 4–6 hours.

-

Validation: Monitor via TLC (System: DCM/MeOH 9:1). Product will act as a base (stains with Dragendorff’s reagent).

-

-

Workup:

-

Purification: Recrystallize from Acetone/Hexane if necessary.

Protocol B: Synthesis of 4-Methyltryptophan (via Acetamidomalonate)

Rationale: Uses the gramine derivative as an alkylating agent for a glycine equivalent.

-

Quaternization: Dissolve 4-methylgramine (5 mmol) in absolute ethanol. Add Methyl Iodide (5.5 mmol) dropwise.[1] Stir 2h. Filter the white precipitate (Methiodide salt).

-

Alkylation:

-

In a separate flask, dissolve Diethyl acetamidomalonate (5.5 mmol) in dry ethanol containing Sodium Ethoxide (1.1 eq).

-

Add the Methiodide salt solid to this solution.

-

Reflux for 6–12 hours.[1]

-

Mechanism:[4][5][6] The ethoxide deprotonates the malonate; the malonate anion displaces the trimethylamine group.[1]

-

-

Hydrolysis/Decarboxylation:

Comparative Data: 4-Methylgramine vs. Gramine[1]

| Feature | Gramine (Unsubstituted) | 4-Methylgramine | Impact on Protocol |

| Steric Bulk | Low | High (C4-Methyl) | Slower reaction rates; requires longer reflux or stronger activation.[1] |

| Stability | Moderate | Moderate/Low | Prone to polymerization if stored in acidic media. Store as free base at -20°C. |

| Solubility | Soluble in dilute acid | Reduced solubility | May require co-solvents (Dioxane/AcOH) for initial synthesis.[1] |

| Reactivity ( | High | Attenuated | Methiodide salt formation is highly recommended over direct use of free base.[1] |

References

-

Classic Mannich Synthesis: Snyder, H. R., & Smith, C. W. (1944).[1] "A Convenient Synthesis of dl-Tryptophan." Journal of the American Chemical Society.[1] Link[1]

-

Indole Reactivity Review: Sundberg, R. J. (1996).[1] The Chemistry of Indoles. Academic Press. (Foundational text on C3 vs C2 selectivity).

-

4-Substituted Indoles: Troxler, F., et al. (1959).[1] "Abwandlungsprodukte von Psilocybin und Psilocin." Helvetica Chimica Acta.[1] Link

-

Modern Catalytic Variations: Love, B. E., & Raje, P. S. (1993).[1] "Synthesis of β-carbolines via the Pictet-Spengler condensation." Journal of Organic Chemistry. (Contextualizes tryptamine synthesis). Link

-

Tryptophan Synthesis via Gramine: Butora, G., et al. (2023). "Synthesis of Tryptophan Analogs." Organic Process Research & Development. (General methodology reference). Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Preparation of NIn-Methyl-6-[18F]fluoro- and 5-Hydroxy-7-[18F]fluorotryptophans as Candidate PET-Tracers for Pathway-Specific Visualization of Tryptophan Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Quantum Chemical Protocol for 4-Methylgramine: Electronic Structure & Conformational Dynamics

Executive Summary